

# what is the function of Sirtuin 6 in DNA repair

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An In-depth Technical Guide on the Core Function of Sirtuin 6 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Sirtuin 6 (SIRT6) is a multifaceted NAD<sup>+</sup>-dependent enzyme that has emerged as a critical guardian of genomic integrity. Functioning as both a histone/protein deacetylase and a mono-ADP-ribosyltransferase, SIRT6 is intricately involved in multiple DNA repair pathways, including the repair of highly cytotoxic double-strand breaks (DSBs) and the removal of damaged bases. Its capacity to modulate chromatin structure, recruit key repair factors, and enzymatically activate other proteins places it at a crucial intersection of DNA damage response (DDR), metabolism, and aging. This technical guide provides a comprehensive overview of the molecular mechanisms through which SIRT6 governs DNA repair, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling networks involved. Understanding these core functions is paramount for developing novel therapeutic strategies targeting genome instability in cancer and age-related diseases.

## Introduction: SIRT6 as a Key Modulator of Genomic Stability

The maintenance of genomic stability is essential for cellular homeostasis and organismal longevity. Cells are under constant assault from endogenous and exogenous agents that cause a spectrum of DNA lesions. Failure to accurately repair this damage can lead to mutations, chromosomal aberrations, and cellular senescence or apoptosis, contributing to cancer and

aging.[1] The Sirtuin family of proteins, mammalian homologs of the yeast Sir2, are critical regulators of these processes.[2][3]

SIRT6, a predominantly nuclear sirtuin, possesses two key enzymatic activities crucial for its role in DNA repair:

- **NAD<sup>+</sup>-dependent Deacetylase:** SIRT6 removes acetyl groups from specific lysine residues on both histone and non-histone proteins.[4][5] Its primary histone targets include H3K9ac and H3K56ac.[4][5]
- **Mono-ADP-Ribosyltransferase:** SIRT6 transfers an ADP-ribose moiety from NAD<sup>+</sup> to target proteins, a function critical for activating other enzymes in the DNA damage response.[6][7][8]

Deficiency in SIRT6 leads to profound genomic instability, hypersensitivity to DNA damaging agents, and phenotypes associated with accelerated aging, underscoring its indispensable role in DNA repair.[4][9]

## SIRT6 in Major DNA Repair Pathways

SIRT6 is not confined to a single repair mechanism but acts as a versatile coordinator across multiple pathways.

### Double-Strand Break (DSB) Repair

DSBs are among the most lethal forms of DNA damage. SIRT6 plays a pivotal role in both major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[6][10] Notably, SIRT6 is one of the earliest factors recruited to DSB sites, arriving within seconds of damage induction, suggesting it functions as a direct DNA damage sensor.[9][11][12] It exhibits a high affinity for the open, single-stranded DNA ends characteristic of breaks, a binding capacity that is independent of its NAD<sup>+</sup> cofactor.[9][11]

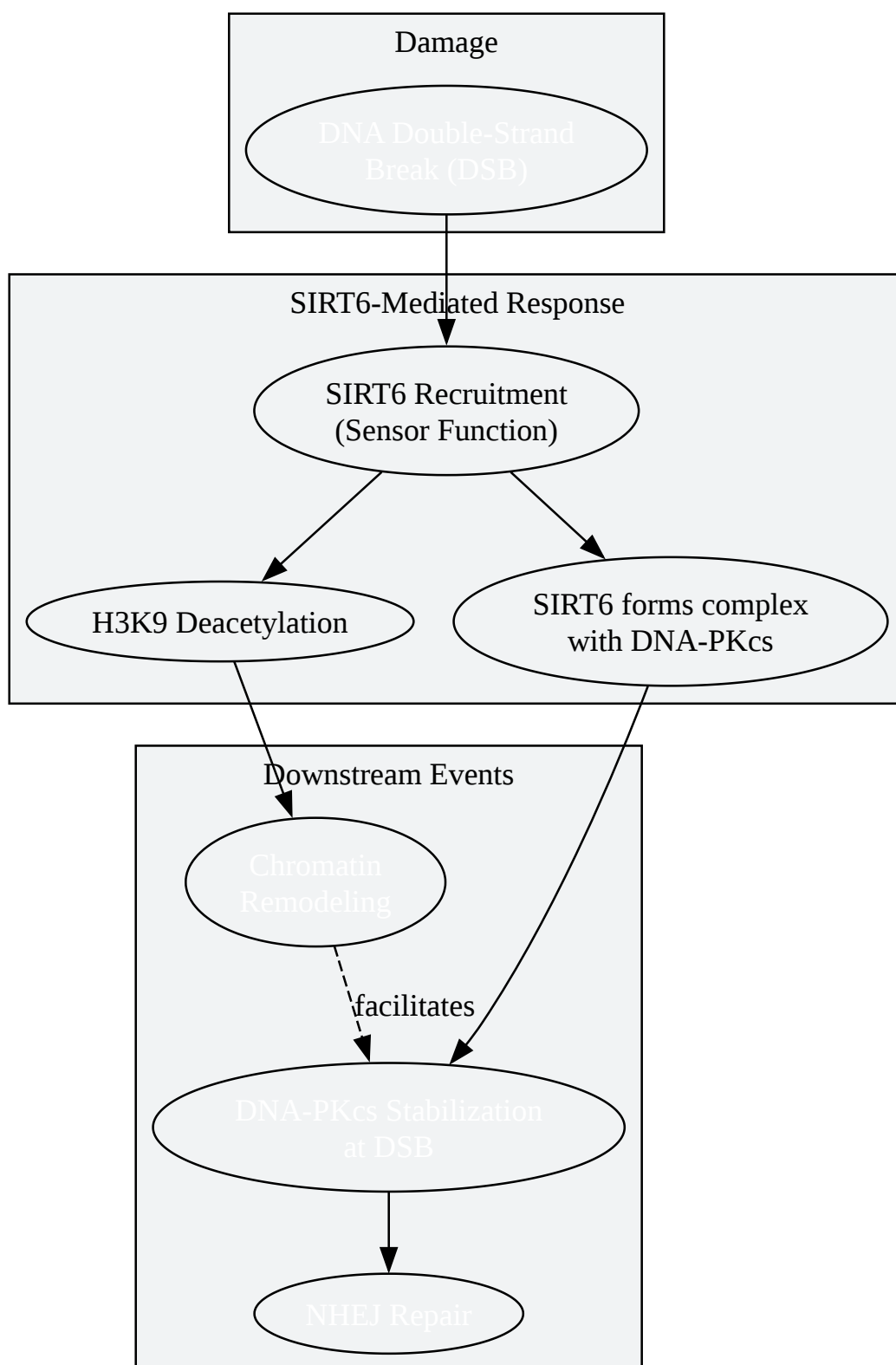
In the error-prone NHEJ pathway, which predominates in the G1 phase of the cell cycle, SIRT6 facilitates repair by stabilizing key factors at the break site.

- **Recruitment and Stabilization of DNA-PKcs:** SIRT6 forms a macromolecular complex with the DNA-dependent protein kinase (DNA-PK).[4][13][14] It interacts directly with the catalytic

subunit, DNA-PKcs, an interaction that is resistant to ethidium bromide, indicating it is not mediated by DNA.[13] Upon DNA damage, SIRT6 is required for the efficient mobilization and stabilization of DNA-PKcs at the chromatin surrounding the DSB.[4][13][14]

Overexpression of wild-type SIRT6 can increase the association of DNA-PKcs at a DSB by approximately 3-fold.[13]

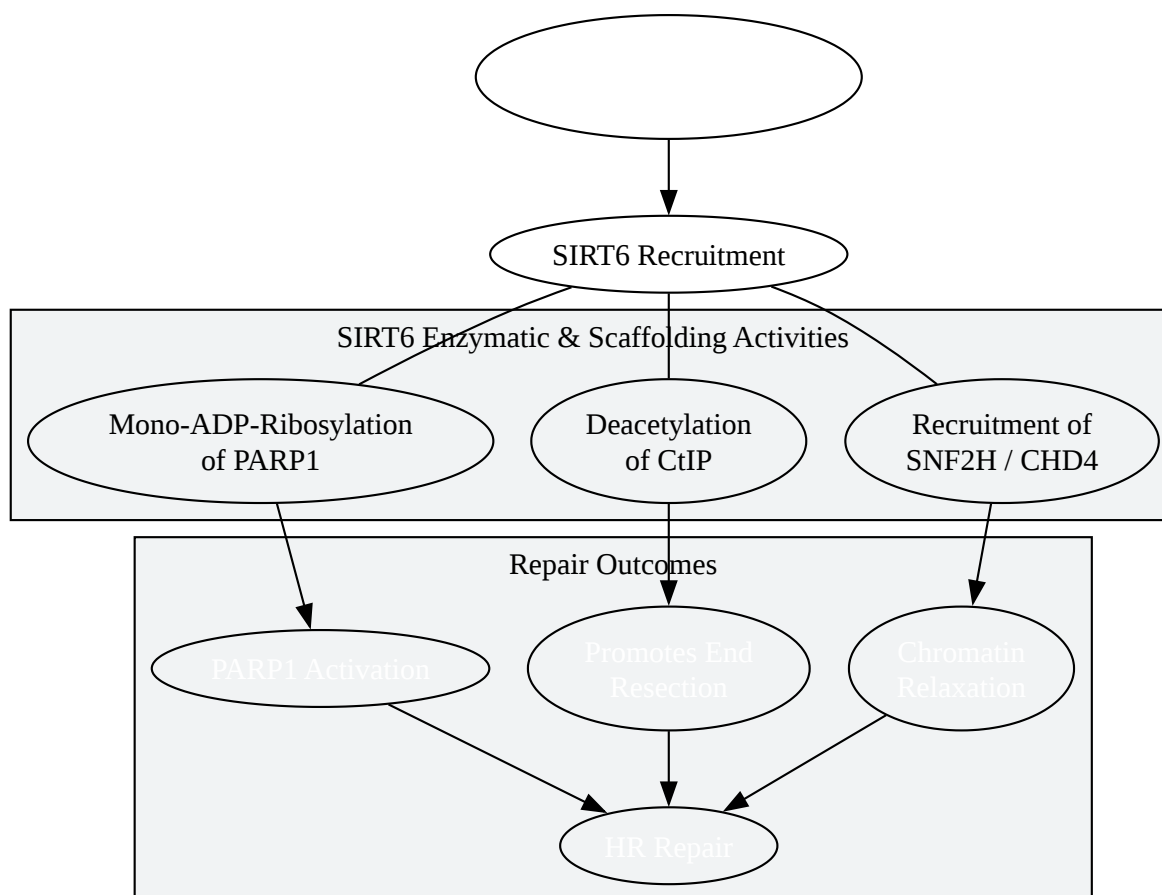
- Chromatin Remodeling via H3K9 Deacetylation: In response to DSBs, SIRT6 mediates a global decrease in the acetylation of histone H3 on lysine 9 (H3K9ac).[4][14] This deacetylation is thought to alter chromatin structure, creating an environment conducive to the recruitment and retention of repair factors like DNA-PKcs.[15]



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In the high-fidelity HR pathway, active during S and G2 phases, SIRT6 employs both its enzymatic activities to promote efficient repair.

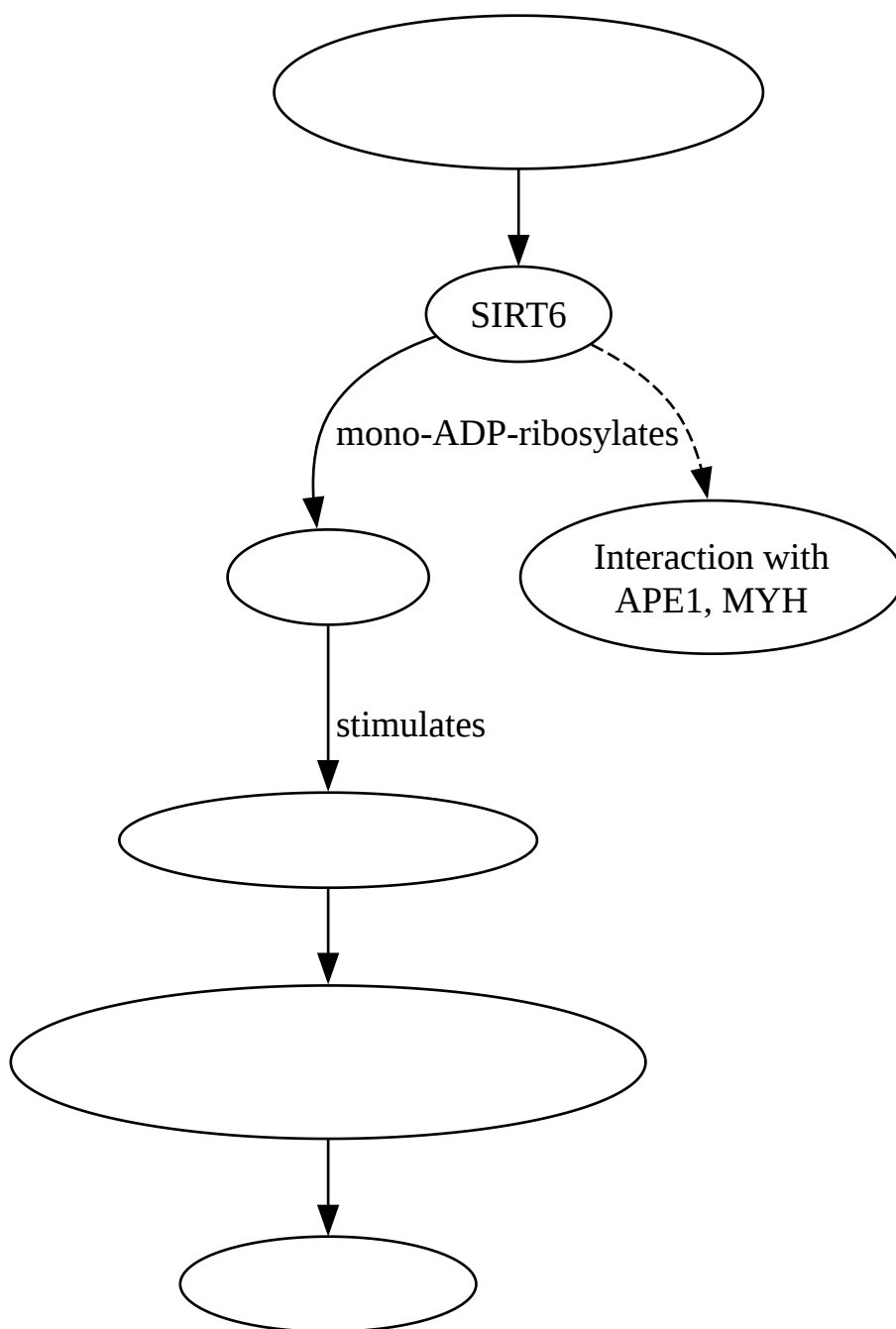
- **Activation of PARP1:** Under conditions of oxidative stress, SIRT6 is recruited to DSBs where it physically associates with and activates Poly(ADP-ribose) Polymerase 1 (PARP1).[\[6\]](#)[\[7\]](#)[\[8\]](#) SIRT6 achieves this by mono-ADP-ribosylating PARP1 on lysine 521, which stimulates PARP1's poly-ADP-ribosylase activity.[\[3\]](#)[\[6\]](#)[\[7\]](#) Activated PARP1 then facilitates the recruitment of downstream HR factors.[\[8\]](#)
- **Deacetylation of CtIP:** SIRT6 deacetylates the C-terminal binding protein (CtBP) interacting protein (CtIP), a key factor in DNA end resection, which is a critical initiating step for HR.[\[16\]](#)[\[17\]](#)
- **Recruitment of Chromatin Remodelers:** SIRT6 recruits the chromatin remodeler SNF2H to DSBs, which is essential for creating a more accessible chromatin environment for the repair machinery.[\[5\]](#)[\[18\]](#) In a coordinated effort, SIRT6 also recruits another remodeler, CHD4, which displaces the heterochromatin protein HP1 from H3K9me3 marks, further promoting chromatin relaxation necessary for HR.[\[19\]](#)[\[20\]](#)



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## Base Excision Repair (BER)

The BER pathway is responsible for correcting small, non-helix-distorting base lesions, often caused by oxidation and alkylation.[1] SIRT6-deficient cells are hypersensitive to agents causing this type of damage.[17] The role of SIRT6 in BER is also critically dependent on its interaction with PARP1.[21][22][23] Mechanistic studies show that SIRT6 regulates BER in a PARP1-dependent manner, likely by stimulating PARP1 activity which then accelerates the recruitment of downstream BER factors like XRCC1.[21] SIRT6 also interacts with key BER components such as Apurinic/Apyrimidinic endonuclease 1 (APE1) and Myosin heavy chain (MYH) DNA glycosylase.[16][24]



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## Nucleotide Excision Repair (NER)

Recent evidence also implicates SIRT6 in the NER pathway, which repairs bulky, helix-distorting lesions such as those induced by UV radiation. Following UV damage, SIRT6 is recruited to the damage sites. It interacts with and deacetylates Damaged-DNA-Binding protein 2 (DDB2), a key sensor that initiates global genome NER.[25] This deacetylation facilitates the

subsequent ubiquitination and removal of DDB2 from the chromatin, allowing the NER machinery to access the lesion and proceed with repair.[\[26\]](#)

## Quantitative Data Summary

The functional impact of SIRT6 on DNA repair has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Impact of SIRT6 Modulation on DSB Repair Efficiency

Experimental System	SIRT6 Modulation	Pathway Assessed	Observed Effect	Reference
Human Fibroblasts (I-SceI reporter)	Knockdown (shRNA)	Total DSB Repair	~4-fold decrease in intact DNA	<a href="#">[4]</a>
Presenescent Human Fibroblasts	Overexpression	HR	3.9-fold stimulation of HR efficiency	<a href="#">[27]</a>
Middle-Aged Human Fibroblasts	Overexpression	HR	1.7-fold stimulation of HR efficiency	<a href="#">[27]</a>
Human Cells (ChIP at DSB)	Overexpression	DNA-PKcs Recruitment	~3-fold increase in DNA-PKcs at DSB	<a href="#">[13]</a>
Aged Fibroblasts	Overexpression	BER	Rescued age-related decline to levels of young cells	<a href="#">[21]</a> <a href="#">[22]</a>

Table 2: Key Protein-Protein Interactions of SIRT6 in DNA Repair



Interacting Protein	Repair Pathway	Nature of Interaction	Functional Consequence	Reference(s)
PARP1	HR, NHEJ, BER	Physical association; Substrate for mono-ADP-ribosylation (on K521)	Stimulation of PARP1's poly-ADP-ribosylase activity	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
DNA-PKcs	NHEJ	Direct physical association (forms macromolecular complex)	Stabilization of DNA-PKcs at chromatin near DSBs	<a href="#">[4]</a> <a href="#">[13]</a> <a href="#">[28]</a>
CtIP	HR	Substrate for deacetylation	Promotes DNA end resection	<a href="#">[16]</a> <a href="#">[17]</a>
SNF2H	DSB Repair	Recruitment to DSBs	Chromatin remodeling to facilitate repair	<a href="#">[5]</a> <a href="#">[18]</a>
CHD4	HR	Recruitment to DSBs	Chromatin relaxation via HP1 displacement	<a href="#">[19]</a> <a href="#">[20]</a>
DDB2	NER	Physical association; Substrate for deacetylation	Promotes DDB2 turnover and NER initiation	<a href="#">[25]</a> <a href="#">[26]</a>
Ku80	NHEJ	Physical association	Facilitates Ku80/DNA-PKcs interaction	<a href="#">[29]</a>
APE1 / MYH	BER	Forms complex	Maintenance of genomic and telomeric integrity	<a href="#">[16]</a> <a href="#">[24]</a> <a href="#">[29]</a>

## Detailed Experimental Protocols

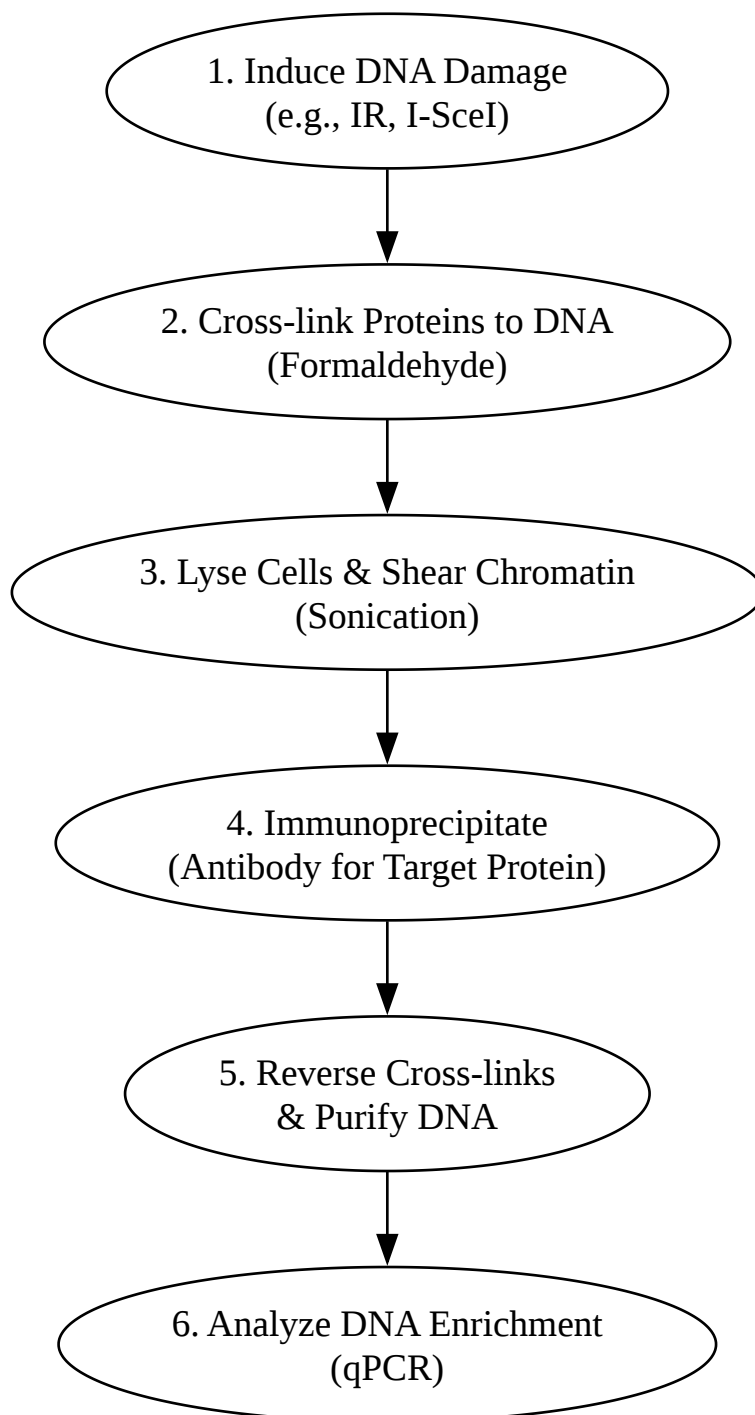
The following are generalized protocols for key assays used to elucidate SIRT6 function in DNA repair.

### Chromatin Immunoprecipitation (ChIP) to Assess Protein Recruitment to DSBs

This protocol is used to determine if SIRT6 or its partner proteins (e.g., DNA-PKcs) are enriched at sites of DNA damage.

- **Cell Culture and Treatment:** Culture cells (e.g., U2OS, HeLa) to ~80% confluency. Induce DSBs using ionizing radiation (e.g., 10 Gy) or a site-specific endonuclease like I-SceI in a reporter cell line.
- **Cross-linking:** Immediately after treatment, add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
- **Cell Lysis and Chromatin Shearing:** Harvest and wash cells with ice-cold PBS. Lyse cells and isolate nuclei. Resuspend nuclei in a shearing buffer (containing SDS) and sonicate the chromatin to an average fragment size of 200-800 bp.
- **Immunoprecipitation (IP):** Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-SIRT6, anti-DNA-PKcs). Use a non-specific IgG as a negative control.
- **Immune Complex Capture:** Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
- **Washes:** Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

- DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial column kit.
- Analysis: Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers flanking the DSB site. Results are typically expressed as a percentage of the input DNA.



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## GFP-Based Reporter Assay for DSB Repair Efficiency

This assay measures the efficiency of a specific DSB repair pathway (NHEJ or HR) by monitoring the reconstitution of a functional GFP gene.

- **Cell Line:** Use a cell line (e.g., U2OS-DR-GFP for HR, U2OS-EJ5-GFP for NHEJ) that has a stably integrated reporter construct. The construct contains a mutated GFP gene and a recognition site for the I-SceI endonuclease.
- **Transfection:** Co-transfect the cells with a plasmid expressing I-SceI to induce a site-specific DSB in the reporter construct. Simultaneously, transfect plasmids to overexpress or knockdown SIRT6.
- **Incubation:** Culture the cells for 48-72 hours to allow for DNA repair and expression of GFP.
- **Flow Cytometry:** Harvest the cells, wash with PBS, and resuspend in FACS buffer.
- **Analysis:** Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the efficiency of the specific repair pathway being assayed.

## Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to verify the physical interaction between SIRT6 and a putative partner protein (e.g., PARP1, DNA-PKcs).

- **Cell Lysis:** Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors.
- **Immunoprecipitation:** Incubate the cell lysate with an antibody against the "bait" protein (e.g., anti-SIRT6) overnight at 4°C.
- **Immune Complex Capture:** Add Protein A/G beads to capture the antibody-protein complexes.

- **Washes:** Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-PARP1) to confirm its presence in the complex.

## Conclusion and Therapeutic Implications

SIRT6 is a master regulator of the DNA damage response, employing its dual enzymatic activities to orchestrate repair across multiple critical pathways. It acts as a damage sensor, a chromatin remodeler, and an activator of key repair enzymes. Its central role in maintaining genomic stability has significant implications for drug development:

- **Cancer Therapy:** Many cancer cells have compromised DNA repair pathways, making them reliant on the remaining ones. Downregulation of SIRT6 is observed in several cancers, contributing to tumor progression.<sup>[2]</sup> Conversely, in other contexts, high SIRT6 levels are associated with resistance to chemotherapy by enhancing DNA repair.<sup>[24]</sup> Therefore, both SIRT6 activators (to enhance stability in pre-cancerous states) and inhibitors (to sensitize cancer cells to DNA damaging agents like PARP inhibitors or radiation) represent promising therapeutic avenues.<sup>[20][24]</sup>
- **Aging and Age-Related Diseases:** The efficiency of DNA repair, particularly DSB repair, declines with age, and this is correlated with a decrease in SIRT6 expression.<sup>[21][27][30]</sup> Overexpression of SIRT6 can rescue the age-related decline in HR and BER.<sup>[21][27][31]</sup> This positions SIRT6 activation as a potential strategy to counteract age-related genomic instability and delay the onset of associated pathologies.

Future research should focus on developing specific and potent small-molecule modulators of SIRT6 and further elucidating the complex interplay between its deacetylation and mono-ADP-ribosylation activities in different cellular contexts. A deeper understanding of SIRT6 regulation and function will undoubtedly unlock new therapeutic opportunities for a wide range of human diseases rooted in genomic instability.

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